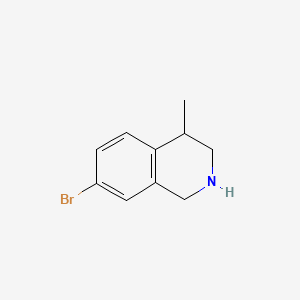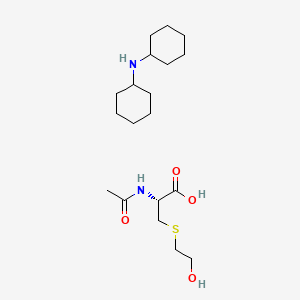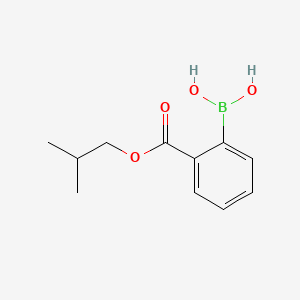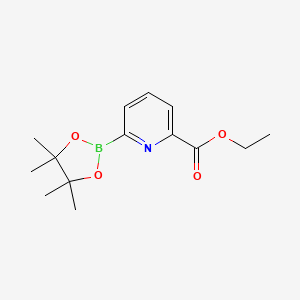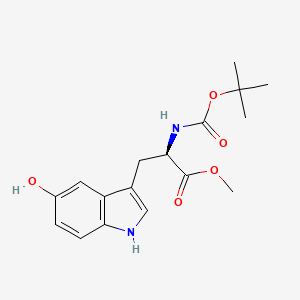
(R)-N-Boc-5-hydroxy-trp-ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Boc-5-hydroxy-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group on the indole ring. The methyl ester group is attached to the carboxyl group of the tryptophan molecule. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-5-hydroxy-tryptophan methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation of the Indole Ring: The indole ring of the Boc-protected tryptophan is hydroxylated at the 5-position. This can be accomplished using various hydroxylating agents such as m-chloroperbenzoic acid (m-CPBA).
Esterification: The carboxyl group of the hydroxylated Boc-protected tryptophan is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: Industrial production of ®-N-Boc-5-hydroxy-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group on the indole ring can undergo oxidation to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for hydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
®-N-Boc-5-hydroxy-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter synthesis and regulation.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-N-Boc-5-hydroxy-tryptophan methyl ester involves its conversion to active metabolites in the body. The Boc protecting group is removed under physiological conditions, releasing the free amine. The hydroxylated tryptophan derivative can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin. These neurotransmitters play crucial roles in mood regulation, sleep, and other physiological processes.
類似化合物との比較
®-N-Boc-tryptophan methyl ester: Lacks the hydroxyl group on the indole ring.
®-5-hydroxy-tryptophan methyl ester: Lacks the Boc protecting group.
®-N-Boc-5-hydroxy-tryptophan: Lacks the methyl ester group.
Uniqueness: ®-N-Boc-5-hydroxy-tryptophan methyl ester is unique due to the presence of both the Boc protecting group and the hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
methyl (2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPXNIXOCSKSGI-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712325 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234880-33-1 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
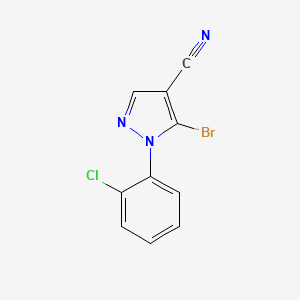
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
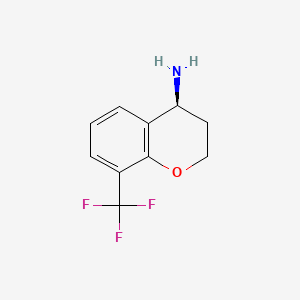
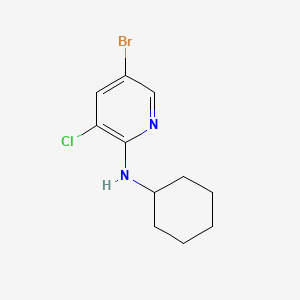
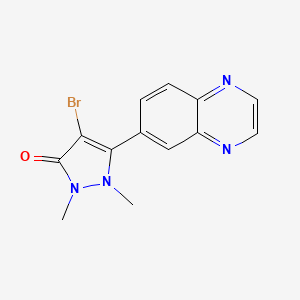
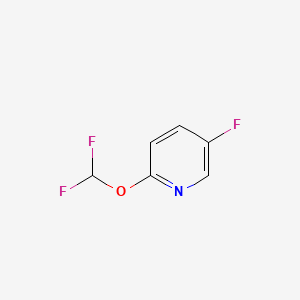
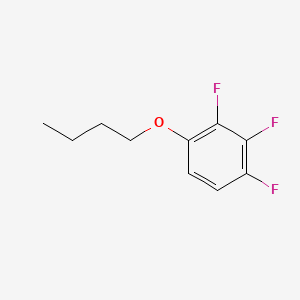
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
